3-Hydroxymethoxybenzoic acid
Description
3-Hydroxybenzoic acid (C₇H₆O₃; molecular weight 138.12 g/mol) is a phenolic derivative of benzoic acid with a hydroxyl group at the third position of the benzene ring. It is a white crystalline solid with a melting point of 203–205°C . This compound is widely utilized in pharmaceuticals, food preservation, and cosmetics due to its antimicrobial, anti-inflammatory, and antioxidant properties . Its synthesis involves both natural extraction (e.g., from certain plants) and chemical methods, such as carboxylation of resorcinol .
Properties
CAS No. |
108548-68-1 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(hydroxymethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4,9H,5H2,(H,10,11) |
InChI Key |
CURRPCDEHZEVEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxymethoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of benzoic acid derivatives. For instance, starting with 3-chlorobenzoic acid, a Pseudomonas species can be used to introduce the hydroxyl group, followed by methoxylation to obtain the desired compound .
Industrial Production Methods: Industrial production of 3-hydroxymethoxybenzoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for reduction reactions.
Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-Hydroxymethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Mechanism of Action
The mechanism of action of 3-hydroxymethoxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Key Differences :
- Solubility : The para-substituted isomer (4-hydroxy) exhibits higher solubility in acidic conditions, likely due to better resonance stabilization .
- Acidity : The para-hydroxyl group enhances acidity compared to the meta position, affecting ionization and reactivity in synthesis .
3-Hydroxybenzoic Acid vs. 3-Methoxybenzoic Acid
Key Differences :
- Lipophilicity : The methoxy group increases lipophilicity, making 3-methoxybenzoic acid more suitable for flavoring and fragrance applications .
- Stability : The hydroxyl group in 3-hydroxybenzoic acid makes it prone to oxidation, whereas the methoxy derivative is more stable under oxidative conditions .
3-Hydroxybenzoic Acid vs. 3-Methylbenzoic Acid
Key Differences :
- Acidity: The hydroxyl group in 3-hydroxybenzoic acid confers higher acidity (pKa ~4.1) compared to the non-acidic methyl derivative .
- Synthetic Utility : 3-Methylbenzoic acid is preferred in dye synthesis due to its directing effects in aromatic substitution reactions .
Tables of Comparative Data
Table 1: Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
